1,2-Bis(propan-2-yl)piperazine
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Overview
Description
1,2-Bis(propan-2-yl)piperazine is a heterocyclic organic compound that belongs to the piperazine family. Piperazines are known for their wide range of biological and pharmaceutical activities. The compound features a piperazine ring substituted with two isopropyl groups at the 1 and 2 positions. This structural modification imparts unique chemical and physical properties to the compound, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(propan-2-yl)piperazine can be synthesized through several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions, leading to the formation of the piperazine ring.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles, followed by cyclization to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials, cost, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(propan-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to modify the piperazine ring or the isopropyl groups.
Substitution: The compound can undergo substitution reactions, where one or both isopropyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1,2-Bis(propan-2-yl)piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Bis(propan-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Bis(phthalimido)piperazine: Known for its antimicrobial activity.
Bis(3-aminopropyl)piperazine: Used in the synthesis of biologically active molecules.
2,3-Dihydro-phthalazine-1,4-dione: Studied for its potential therapeutic applications.
Uniqueness
1,2-Bis(propan-2-yl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new therapeutic agents.
Properties
Molecular Formula |
C10H22N2 |
---|---|
Molecular Weight |
170.30 g/mol |
IUPAC Name |
1,2-di(propan-2-yl)piperazine |
InChI |
InChI=1S/C10H22N2/c1-8(2)10-7-11-5-6-12(10)9(3)4/h8-11H,5-7H2,1-4H3 |
InChI Key |
NMYAADGMNJRDED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CNCCN1C(C)C |
Origin of Product |
United States |
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